molecular formula C16H18FN3O2 B2723172 N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1203072-16-5

N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2723172
CAS No.: 1203072-16-5
M. Wt: 303.337
InChI Key: JPINIUGCJZHWBK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and a dihydropyridazine ring

Preparation Methods

The synthesis of N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydropyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step typically involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve the central nervous system.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(tert-butyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(tert-butyl)-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.

    tert-Butyl (4-fluorobenzyl) sulfide: This compound shares the fluorobenzyl group but has a different core structure, resulting in different reactivity and uses.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it valuable for a wide range of scientific research applications.

Properties

IUPAC Name

N-tert-butyl-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-16(2,3)18-15(22)13-8-9-14(21)20(19-13)10-11-4-6-12(17)7-5-11/h4-9H,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPINIUGCJZHWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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